2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide
Description
Properties
IUPAC Name |
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-4-21-12-8-6-5-7-11(12)19-14(16-17-18-19)22-9-13(20)15-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZCKWNYPWGLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide typically involves multiple steps. One common method includes the reaction of 2-ethoxyphenyl isothiocyanate with sodium azide to form the tetrazole ring. This intermediate is then reacted with N-isopropylacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated tetrazole rings.
Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.
Scientific Research Applications
2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s tetrazole-thioether group is structurally analogous to pyrimidine-carbonitrile derivatives (e.g., Compound 49), where tetrazole enhances stability and binding affinity .
- Unlike benzimidazole-triazole-thiazole hybrids (9a–9e), the target lacks a triazole ring but retains the acetamide group, which may simplify synthesis while maintaining hydrogen-bonding capacity .
Physicochemical and Spectroscopic Data
Table 2: Physicochemical Properties of Selected Compounds
Key Observations :
- The target compound’s isopropyl group would likely produce distinct ¹H NMR signals (e.g., δ 1.3–1.5 ppm for CH3 groups), similar to N-isopropyl motifs in other acetamides .
- Higher melting points in benzimidazole derivatives (e.g., 9c at 210–212°C) suggest greater crystallinity compared to the target, which may lack rigid aromatic stacking due to its ethoxy group .
SAR Insights :
- Tetrazole Role : The tetrazole-thio group in the target compound may mimic carboxylate groups in biological systems, enhancing interactions with enzymes or receptors .
- Acetamide Linker : The N-isopropyl acetamide may balance solubility and lipophilicity, similar to N-aryl acetamides in thiazole derivatives (e.g., 1.7) .
Biological Activity
2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide is a synthetic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections delve into its synthesis, mechanism of action, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : This is achieved through cycloaddition reactions involving azides and nitriles.
- Thioacetylation : The tetrazole derivative is reacted with thioacetic acid to introduce the thioamide group.
- Acetylation : The final step involves acetylating the thio-substituted tetrazole with N-(4-isopropylphenyl)acetic anhydride in the presence of a base such as triethylamine.
| Property | Value |
|---|---|
| IUPAC Name | 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
| Molecular Formula | C20H23N5O2S |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 878698-36-3 |
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the thioamide group enhances its ability to form hydrogen bonds and engage in π-π interactions, which are crucial for modulating biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against a range of bacteria and fungi. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. Studies demonstrate that it reduces inflammatory markers in cell culture models, indicating its potential utility in treating inflammatory diseases.
Anticancer Properties
Preliminary investigations have revealed that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anti-inflammatory Activity : In a preclinical model of inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. The results showed a marked reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory action.
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death and reduced proliferation rates, indicating its potential as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via cyclization of nitriles with sodium azide. For example, the thioether linkage can be introduced by reacting a tetrazole-thiol intermediate with a halogenated acetamide derivative under basic conditions. A heterogenous catalyst (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C improves yield and selectivity . Solvent choice (e.g., acetic acid for reflux) and purification via recrystallization (using water/ethanol mixtures) are critical for isolating high-purity products .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : Key signals include the ethoxyphenyl group (δ 1.4–1.6 ppm for CH3, δ 4.0–4.2 ppm for OCH2), tetrazole ring protons (δ 8.5–9.5 ppm), and isopropyl group (δ 1.2–1.4 ppm for CH3, δ 3.9–4.1 ppm for NCH) .
- Mass Spectrometry (MS) : Compare experimental molecular ion peaks ([M+H]+) with theoretical values (e.g., m/z calculated using PubChem data) to validate molecular weight .
- IR : Look for characteristic absorptions near 1600 cm⁻¹ (C=N of tetrazole) and 1650–1700 cm⁻¹ (amide C=O) .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer : Recrystallization using solvents like ethanol/water or acetic acid is preferred due to the compound’s moderate solubility. Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane) monitors reaction progress. For impurities with similar polarity, column chromatography with gradient elution may be necessary .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains. Antioxidant potential can be assessed using DPPH radical scavenging assays .
- Structural modifications : Introduce substituents (e.g., fluorophenyl, bromophenyl) to the tetrazole or acetamide moieties to study structure-activity relationships (SAR). For example, electron-withdrawing groups may enhance antimicrobial potency .
- Pharmacokinetics : Evaluate oral absorption by synthesizing prodrugs (e.g., ester derivatives) and testing bioavailability in murine models .
Q. How can contradictions in NMR data between synthetic batches be resolved?
- Methodological Answer :
- Batch comparison : Ensure consistent reaction conditions (temperature, solvent purity) to minimize variability.
- Deuterated solvent effects : Verify that chemical shifts are not skewed by solvent choice (e.g., DMSO-d6 vs. CDCl3).
- Dynamic effects : For rotatable bonds (e.g., isopropyl group), variable-temperature NMR can resolve conformational ambiguities .
Q. What strategies mitigate impurity formation during synthesis?
- Methodological Answer :
- Byproduct identification : Use LC-MS to detect impurities like unreacted intermediates or oxidation products (e.g., sulfoxide derivatives of the thioether group) .
- Optimized stoichiometry : Ensure exact molar ratios (e.g., 1:1 for tetrazole-thiol and halogenated acetamide) to prevent side reactions.
- Catalyst tuning : Adjust pH and catalyst loading (e.g., 10 wt% Bleaching Earth Clay) to enhance regioselectivity .
Q. How does the tetrazole ring’s stability impact experimental outcomes?
- Methodological Answer :
- pH sensitivity : Tetrazoles are stable under acidic conditions but may decompose in strong bases. Buffered solutions (pH 4–7) are recommended for biological assays .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for most tetrazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
